
Bis(4-(3,6-diphenyl-9H-carbazol-9-yl)phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(4-(3,6-diphenyl-9H-carbazol-9-yl)phenyl)methanone is a complex organic compound known for its unique structural properties and applications in various scientific fields. It is primarily used in the development of organic semiconductors and optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs) .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-(3,6-diphenyl-9H-carbazol-9-yl)phenyl)methanone typically involves the reaction of 3,6-diphenyl-9H-carbazole with benzophenone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions . The process involves multiple steps, including the formation of intermediate compounds, which are then purified and further reacted to obtain the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for purification and characterization .
化学反応の分析
Types of Reactions
Bis(4-(3,6-diphenyl-9H-carbazol-9-yl)phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the electronic properties of the compound, making it suitable for specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to ensure the desired reaction pathways .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce functional groups like nitro, amino, or halogen groups .
科学的研究の応用
Bis(4-(3,6-diphenyl-9H-carbazol-9-yl)phenyl)methanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Employed in the development of fluorescent probes and biosensors for detecting biological molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
作用機序
The mechanism of action of Bis(4-(3,6-diphenyl-9H-carbazol-9-yl)phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various electronic and photophysical processes, making it suitable for use in optoelectronic devices. The molecular targets include electron and hole transport layers in OLEDs, where the compound facilitates efficient charge transport and light emission .
類似化合物との比較
Similar Compounds
Bis(4-(3,6-dimethyl-9H-carbazol-9-yl)phenyl)methanone: Similar in structure but with methyl groups instead of phenyl groups, affecting its electronic properties.
Bis(4-(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)methanone: Contains tert-butyl groups, which influence its solubility and stability.
Bis(4-(3,6-diphenyl-9H-carbazol-9-yl)phenyl)pyridine: Incorporates a pyridine ring, altering its electronic and photophysical characteristics.
Uniqueness
Bis(4-(3,6-diphenyl-9H-carbazol-9-yl)phenyl)methanone stands out due to its high thermal stability, excellent electronic properties, and versatility in various applications. Its unique structure allows for efficient charge transport and light emission, making it a valuable compound in the development of advanced optoelectronic devices .
特性
分子式 |
C61H40N2O |
|---|---|
分子量 |
817.0 g/mol |
IUPAC名 |
bis[4-(3,6-diphenylcarbazol-9-yl)phenyl]methanone |
InChI |
InChI=1S/C61H40N2O/c64-61(45-21-29-51(30-22-45)62-57-33-25-47(41-13-5-1-6-14-41)37-53(57)54-38-48(26-34-58(54)62)42-15-7-2-8-16-42)46-23-31-52(32-24-46)63-59-35-27-49(43-17-9-3-10-18-43)39-55(59)56-40-50(28-36-60(56)63)44-19-11-4-12-20-44/h1-40H |
InChIキー |
KOPHQWPPDCXHIJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)N(C4=C3C=C(C=C4)C5=CC=CC=C5)C6=CC=C(C=C6)C(=O)C7=CC=C(C=C7)N8C9=C(C=C(C=C9)C1=CC=CC=C1)C1=C8C=CC(=C1)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-chlorobenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14114803.png)
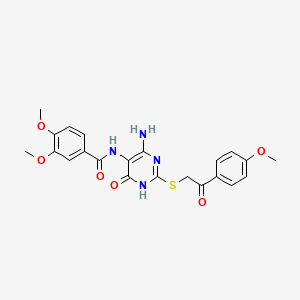
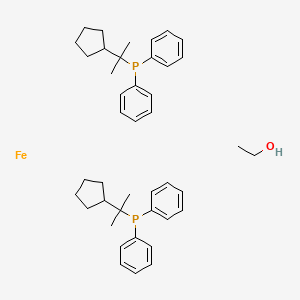
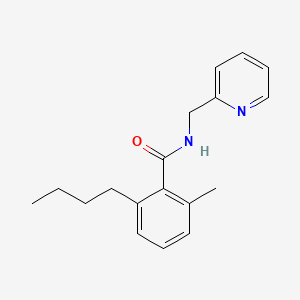
![[(1S)-1-[(5R,6S,9S)-9,12-dihydroxy-6,16-dimethyl-10,19-dioxa-16-azahexacyclo[12.5.3.15,9.01,14.02,11.06,11]tricosa-2,21-dien-22-yl]ethyl] benzoate](/img/structure/B14114838.png)

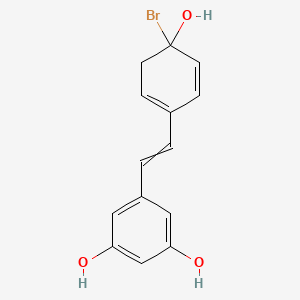
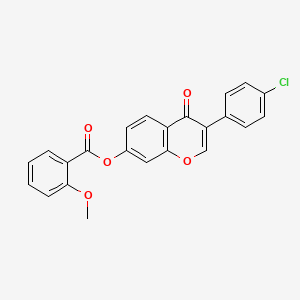
![[(1S,2S,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,2,9,12-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate](/img/structure/B14114863.png)

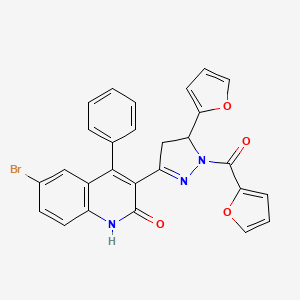
![4-((1H-Benzo[d]imidazol-1-yl)sulfonyl)benzonitrile](/img/structure/B14114882.png)
![1,3,5-Tris[(2-oxo-1,3-dioxolan-4-yl)methoxy]benzene](/img/structure/B14114892.png)

